molecular formula C22H21N5O3S B12134256 N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134256
M. Wt: 435.5 g/mol
InChI Key: OTCNAOGAGSNPRV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a furan ring, and a pyridine ring, all connected through a sulfanyl-acetamide linkage. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Furan and Pyridine Rings: The furan and pyridine rings are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with furan-2-carbaldehyde and 4-bromopyridine, respectively.

    Formation of the Sulfanyl-Acetamide Linkage: The final step involves the reaction of the triazole intermediate with 2-ethoxyphenyl isothiocyanate to form the sulfanyl-acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced triazole derivatives

    Substitution Products: Substituted furan or pyridine derivatives

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-29-19-8-4-3-7-18(19)24-20(28)15-31-22-26-25-21(16-9-11-23-12-10-16)27(22)14-17-6-5-13-30-17/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

OTCNAOGAGSNPRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

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